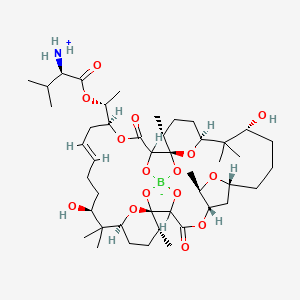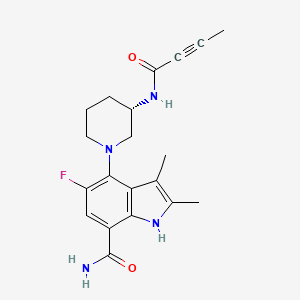
Bromo-PEG4-CH2CO2tBu
Übersicht
Beschreibung
Bromo-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The PEG spacer is typically introduced through a reaction with a PEGylated alcohol, followed by bromination and esterification reactions to introduce the bromide and t-butyl groups, respectively .
Industrial Production Methods
Industrial production of Bromo-PEG4-CH2CO2tBu involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-PEG4-CH2CO2tBu primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. .
Deprotection: The t-butyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent
Major Products
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide.
Deprotection: The major product is the PEG derivative with a free carboxyl group
Wissenschaftliche Forschungsanwendungen
Bromo-PEG4-CH2CO2tBu is widely used in scientific research due to its versatility and functional properties. Some key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications
Wirkmechanismus
The mechanism of action of Bromo-PEG4-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophileThe t-butyl protected carboxyl group can be deprotected under acidic conditions to yield a free carboxyl group, which can further participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bromo-PEG2-CH2CO2tBu
- Bromo-PEG3-CH2CO2tBu
- Bromo-PEG5-CH2CO2tBu
- Hydroxy-PEG4-CH2CO2tBu
Uniqueness
Bromo-PEG4-CH2CO2tBu is unique due to its specific PEG chain length (PEG4), which provides an optimal balance between solubility and reactivity. The presence of both a bromide group and a t-butyl protected carboxyl group allows for versatile chemical modifications and applications in various fields .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYBQFWTCXTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)




